3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide

Catalog No.
S6647803
CAS No.
6149-62-8
M.F
C13H8Br2ClNO2
M. Wt
405.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide

CAS Number

6149-62-8

Product Name

3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide

IUPAC Name

3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide

Molecular Formula

C13H8Br2ClNO2

Molecular Weight

405.47 g/mol

InChI

InChI=1S/C13H8Br2ClNO2/c14-7-5-10(12(18)11(15)6-7)13(19)17-9-3-1-8(16)2-4-9/h1-6,18H,(H,17,19)

InChI Key

YVVILFKWXBZXAA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Cl

3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide is a chemical compound with the molecular formula C13H8Br2ClNO2C_{13}H_{8}Br_{2}ClNO_{2} and a molecular weight of approximately 405.47 g/mol. It features a benzamide structure with two bromine atoms at the 3 and 5 positions, a chlorine atom at the para position of the phenyl group, and a hydroxyl group at the 2 position. This unique arrangement contributes to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

Typical of benzamide derivatives. These may include:

  • Nucleophilic substitutions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic attack.
  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to form corresponding carboxylic acids and amines.
  • Electrophilic aromatic substitution: The hydroxyl group can activate the aromatic ring for further substitutions.

These reactions can be utilized in synthetic pathways to develop new compounds with enhanced properties .

3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide has shown promising biological activities. Research indicates that it can inhibit photosynthetic electron transport, making it a candidate for herbicidal applications. Additionally, its structural features suggest potential anti-inflammatory and antimicrobial properties, although further studies are necessary to fully elucidate its mechanisms of action and efficacy .

Several synthetic routes have been explored for the preparation of 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide:

  • Bromination: Starting from N-(4-chlorophenyl)-2-hydroxybenzamide, bromination can be performed using bromine in an appropriate solvent (e.g., acetic acid) to introduce bromine atoms at the 3 and 5 positions.
  • Coupling Reactions: The compound can also be synthesized via coupling reactions involving 2-hydroxybenzoic acid derivatives and chlorinated phenyl amines.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the desired product .

The applications of 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide span various fields:

  • Agriculture: Due to its herbicidal properties, it may be used in crop protection formulations.
  • Pharmaceuticals: Its potential anti-inflammatory and antimicrobial activities make it a candidate for drug development.
  • Chemical Research: It serves as a useful intermediate in organic synthesis for developing other biologically active compounds .

Interaction studies have revealed that 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide interacts effectively with certain proteins involved in photosynthesis. These interactions are critical for understanding its mechanism of action as an inhibitor of photosynthetic electron transport. Molecular docking studies have indicated favorable binding affinities with target proteins, suggesting its potential as a lead compound for further drug design .

Several compounds share structural similarities with 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-hydroxy-N-phenylbenzamideBromine at position 5; lacks chloro substitutionLess potent against photosynthesis
N-(4-Chlorophenyl)-2-hydroxybenzamideNo bromination; only one halogen presentPotentially less reactive
3-Bromo-N-(4-chlorophenyl)-2-hydroxybenzamideBromine at position 3; lacks additional bromineDifferent reactivity profile

The uniqueness of 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide lies in its dual halogenation (bromine) combined with a para-chloro substitution on the phenyl ring, which enhances its biological activity compared to similar compounds .

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

404.85898 g/mol

Monoisotopic Mass

402.86103 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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